molecular formula C11H12FNO2 B2919668 N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine CAS No. 1798397-27-9

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine

Cat. No.: B2919668
CAS No.: 1798397-27-9
M. Wt: 209.22
InChI Key: KIKSYFCJLCNPLT-UKTHLTGXSA-N
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Description

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine is a hydroxylamine derivative featuring a tetrahydronaphthalene backbone substituted with fluorine and methoxy groups. This article systematically compares this compound with similar molecules, focusing on structural motifs, enzymatic interactions, and pharmacological or toxicological profiles.

Properties

IUPAC Name

(NE)-N-(8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c1-15-10-6-5-8(12)11-7(10)3-2-4-9(11)13-14/h5-6,14H,2-4H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKSYFCJLCNPLT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC(=NO)C2=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2CCC/C(=N\O)/C2=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalene.

    Formation of the Aldehyde Intermediate: The starting material is oxidized to form the corresponding aldehyde.

    Condensation Reaction: The aldehyde is then reacted with hydroxylamine hydrochloride under basic conditions to form the desired oxime, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium fluoride (KF) can be employed under appropriate conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can enhance binding affinity and specificity to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

N-(2-Methoxyphenyl)hydroxylamine

  • Structural Similarities : Shares the hydroxylamine (-NHOH) group and methoxy substituent, though attached to a simpler phenyl ring rather than a tetrahydronaphthalene system .
  • Metabolism: Metabolized by hepatic CYP1A and CYP2B subfamilies to o-aminophenol (oxidative metabolite) and o-anisidine (reductive metabolite) . CYP2E1 is critical for oxidation to o-aminophenol, while CYP1A dominates reduction to o-anisidine .
  • Toxicity: A metabolite of the bladder carcinogen o-anisidine, classified as a Group 2B carcinogen (possibly carcinogenic to humans) .
  • Regulatory Status: Not explicitly controlled but linked to environmental and occupational hazards due to parent compound toxicity .

N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine

  • Structural Similarities : Contains hydroxylamine and methoxy groups but includes a bulky sec-butylthio substituent and phenethyl backbone .
  • Regulatory Status : Classified as a Schedule 1 drug, indicating high abuse liability and restricted research use .

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

  • Structural Similarities : Features hydroxylamine and aromatic systems (benzodioxole and imidazole) but lacks fluorine or tetrahydronaphthalene moieties .

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

  • Structural Similarities : Shares the tetrahydronaphthalene core, fluorine, and methoxy substituents but replaces hydroxylamine with an amine group .
  • Applications : Marketed as a chemical intermediate (CAS 1267436-33-8), suggesting utility in synthetic chemistry or drug development .
  • Metabolic Inference : Amine group likely undergoes N-oxidation or deamination, contrasting with hydroxylamine’s redox cycling .

N-(4-Ethoxyphenyl)hydroxylamine

  • Structural Similarities : Ethoxy substituent instead of methoxy, highlighting how alkyl chain length affects metabolism .

Data Table: Key Comparative Features

Compound Name Structural Features Biological Activity Key Metabolites Regulatory Notes
Target Compound Fluoro, methoxy, tetrahydronaphthalene Unknown (inferred) Likely CYP-mediated Not listed in controlled substance databases
N-(2-Methoxyphenyl)hydroxylamine Methoxy, phenyl Carcinogenic metabolite o-Anisidine, o-aminophenol Linked to occupational hazards
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine sec-Butylthio, phenethyl Psychoactive (inferred) Unknown Schedule 1 controlled
Antifungal benzodioxole-imidazole derivative Benzodioxole, imidazole Antifungal N/A Research precursor
(S)-5-Fluoro-7-methoxy-THN-1-amine Fluoro, methoxy, tetrahydronaphthalene Synthetic intermediate N/A Commercial availability

Research Findings and Implications

  • Metabolic Pathways: Hydroxylamine derivatives are prone to CYP-mediated redox cycling, producing both oxidative (e.g., o-aminophenol) and reductive (e.g., o-anisidine) metabolites. The target compound’s fluorine substituent may modulate CYP binding affinity or metabolic stability .
  • Therapeutic vs. Structural features like fluorine or imidazole groups may steer activity toward therapeutic applications .
  • Regulatory Considerations : The absence of the target compound in controlled substance lists (cf. ) suggests lower abuse liability compared to phenethylamine-based analogs.

Biological Activity

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific molecular targets in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxylamine moiety attached to a substituted tetrahydronaphthalene structure. Its molecular formula is C12H14FN2OC_{12}H_{14}FN_2O with a molecular weight of 218.25 g/mol. The presence of the fluorine atom and methoxy group is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₄FN₂O
Molecular Weight218.25 g/mol
CAS Number200413-57-6

Research indicates that compounds similar to this compound exhibit significant activity against various targets, including receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor). The hydroxylamine functional group enhances binding affinity and selectivity towards these targets.

In Vitro Studies

In vitro studies have demonstrated that related hydroxylamine derivatives show potent inhibitory effects on mutant forms of EGFR. For instance, a hydroxylamine-based analogue exhibited an IC50 value of 7.2 nM against the NCI-H3255 non-small cell lung cancer (NSCLC) cell line harboring the L858R mutation, indicating strong anticancer activity .

Furthermore, permeability assays using Caco-2 cells revealed that these compounds have enhanced permeability characteristics compared to other known inhibitors, suggesting better bioavailability and potential for clinical use .

In Vivo Studies

In vivo studies using patient-derived xenograft models have shown that these compounds can effectively reduce tumor burden in mice with EGFR+ NSCLC. For example, treatment with a specific hydroxylamine derivative led to significant tumor regression in an intracranial model with minimal observed toxicity .

Case Studies

  • EGFR Inhibition in Lung Cancer : A study evaluated the efficacy of a hydroxylamine derivative in NSCLC models. The compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, including low efflux ratios and good brain penetration .
  • Selectivity Profile : Using KINOMEScan technology, researchers assessed the selectivity of this compound against a panel of over 400 kinases. The results indicated high selectivity for mutant EGFR with minimal activity against non-target kinases .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through various assays. Moderate inhibition of hERG potassium ion channels was noted; however, it was deemed acceptable given the therapeutic benefits observed in preclinical models . No significant adverse effects were reported at therapeutic doses during animal studies.

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